4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4'beta-propyl-1alpha,1'alpha-bicyclohexane
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Overview
Description
4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4’beta-propyl-1alpha,1’alpha-bicyclohexane is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4’beta-propyl-1alpha,1’alpha-bicyclohexane typically involves multiple steps, including the formation of the bicyclohexane core and the introduction of the difluoromethoxy and difluorophenyl groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4’beta-propyl-1alpha,1’alpha-bicyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4’beta-propyl-1alpha,1’alpha-bicyclohexane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4’beta-propyl-1alpha,1’alpha-bicyclohexane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)-3,5-difluorophenylboronic acid
- 2-{[4-(Difluoromethoxy)-3,5-difluorophenyl]ethynyl}phenol
Uniqueness
4beta-(4-Difluoromethoxy-3,5-difluorophenyl)-4’beta-propyl-1alpha,1’alpha-bicyclohexane is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its bicyclohexane core and the presence of multiple fluorine atoms contribute to its stability and potential for diverse applications.
Properties
CAS No. |
137784-79-3 |
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Molecular Formula |
C22H30F4O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-difluoro-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C22H30F4O/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(23)21(20(24)13-18)27-22(25)26/h12-17,22H,2-11H2,1H3 |
InChI Key |
GMCGTWFHMSDTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)OC(F)F)F |
Origin of Product |
United States |
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